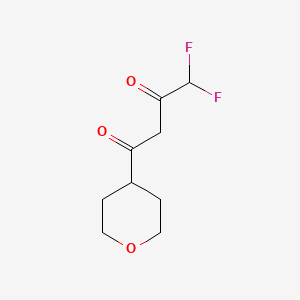
tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-amino-2-methylhexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-amino-2-methylhexan-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(6-amino-2-methylhexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected amines and other derivatives .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of pharmaceuticals and bioactive molecules. It serves as a protecting group for amines, facilitating the synthesis of peptides and other biologically relevant compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products. The molecular pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-1,6-diaminohexane: Another carbamate used as a protecting group for amines.
N-Boc-ethylenediamine: A related compound used in peptide synthesis.
Uniqueness: tert-Butyl N-(6-amino-2-methylhexan-2-yl)carbamate is unique due to its specific structure, which includes a tert-butyl group and an amino group on a hexane backbone. This structure provides specific reactivity and properties that make it valuable in various applications, particularly in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)14-12(4,5)8-6-7-9-13/h6-9,13H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAOFLLVYJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)


![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)
![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)
![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
